molecular formula C14H12O4 B478772 Ethyl 3-(5-formyl-2-furyl)benzoate CAS No. 294665-50-2

Ethyl 3-(5-formyl-2-furyl)benzoate

Cat. No. B478772
CAS RN: 294665-50-2
M. Wt: 244.24g/mol
InChI Key: LTBBUGCIHLPXDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(5-formyl-2-furyl)benzoate is a chemical compound with the molecular formula C14H12O4 . It has a molecular weight of 244.24 . This compound is also known by several synonyms such as AKOS BB-8480, ASISCHEM U56284, ART-CHEM-BB B025502, SPECS AN-989/41468269, and Ethyl 3-(5-formylfuran-2-yl)benzoate .


Molecular Structure Analysis

The molecular structure of Ethyl 3-(5-formyl-2-furyl)benzoate consists of 14 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . For a detailed structural analysis, it’s recommended to use specialized software tools that can visualize the molecular structure based on the given molecular formula.


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 3-(5-formyl-2-furyl)benzoate such as its melting point, boiling point, and density are not explicitly mentioned in the available resources . For detailed information, it’s recommended to refer to material safety data sheets (MSDS) provided by the chemical suppliers or databases like ChemicalBook .

Scientific Research Applications

Photochemical Reactions and Photophysical Properties

A study by Amati et al. (2010) explored the photochemical reactions and photophysical properties of ethyl 3-(2-furyl)isothiazole-4-carboxylate, a compound related to Ethyl 3-(5-formyl-2-furyl)benzoate. This research highlighted the compound's potential in photo-oxidation processes and as a singlet-oxygen sensitizer, which could have implications in photodynamic therapy and photochemical applications (Amati et al., 2010).

Use in Organic Synthesis

Research by Pevzner (2011) demonstrated the synthesis of methyl (diethoxyphosphorylmethyl)furoates, which are closely related to Ethyl 3-(5-formyl-2-furyl)benzoate. The study provided insights into the versatility of furoates in organic synthesis, particularly in reactions like the Curtius rearrangement, which has broad applications in medicinal chemistry and the synthesis of complex organic molecules (Pevzner, 2011).

Tautomerism in β,β′-Tricarbonyl Compounds

A study by Arrieta et al. (2013) investigated the keto-enol tautomerism in β,β′-tricarbonyl compounds, which include structures similar to Ethyl 3-(5-formyl-2-furyl)benzoate. This research is significant in understanding the chemical behavior of furan derivatives in different solvents, which is crucial for their application in chemical synthesis and the development of pharmaceuticals (Arrieta et al., 2013).

Polymer Chemistry

In the field of polymer chemistry, Barson et al. (1999) explored the use of furyl groups in radical polymerizations. Their research showed that compounds like 2-Styrylfuran, which bear similarities to Ethyl 3-(5-formyl-2-furyl)benzoate, can effectively capture radicals during polymerization, suggesting potential applications in the synthesis of novel polymeric materials (Barson et al., 1999).

Catalytic Cyclopropanation

Miki et al. (2004) conducted research on the cyclopropanation of alkenes, using (2-furyl)carbene complexes derived from ene-yne-ketones. This study is relevant as Ethyl 3-(5-formyl-2-furyl)benzoate could potentially be used in similar catalytic processes, which are important in the synthesis of cyclopropane-containing drugs and other bioactive molecules (Miki et al., 2004).

Safety and Hazards

The specific safety and hazard information for Ethyl 3-(5-formyl-2-furyl)benzoate is not available in the current resources. General safety measures for handling similar compounds include avoiding heat, sparks, open flames, and ensuring adequate ventilation . Always refer to the material safety data sheet (MSDS) for detailed safety and hazard information .

properties

IUPAC Name

ethyl 3-(5-formylfuran-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-2-17-14(16)11-5-3-4-10(8-11)13-7-6-12(9-15)18-13/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBBUGCIHLPXDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(5-formyl-2-furyl)benzoate

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